BBH-CHAL
Description
Structurally, it may belong to a class of chalcone derivatives, which are known for their diverse pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities .
Key features of BBH-CHAL (hypothetical):
- Chemical structure: A chalcone backbone with substituted functional groups (e.g., hydroxyl, methoxy) influencing bioactivity.
- Mechanism of action: Potential inhibition of enzymatic pathways or modulation of cellular signaling.
- Applications: Investigated for therapeutic use in oncology or infectious diseases.
Properties
Molecular Formula |
C22H17BrO3 |
|---|---|
Molecular Weight |
409.279 |
IUPAC Name |
6'-Benzyloxy-4-bromo-2'-hydroxychalcone |
InChI |
InChI=1S/C22H17BrO3/c23-18-12-9-16(10-13-18)11-14-20(25)22-19(24)7-4-8-21(22)26-15-17-5-2-1-3-6-17/h1-14,24H,15H2/b14-11+ |
InChI Key |
XWYMPJVQPHLNCQ-SDNWHVSQSA-N |
SMILES |
O=C(C1=C(OCC2=CC=CC=C2)C=CC=C1O)/C=C/C3=CC=C(Br)C=C3 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
BBH-CHAL; BBH CHAL; BBHCHAL |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues
Chalcone derivatives often exhibit variations in substituent groups, which critically affect their efficacy and toxicity. Below is a hypothetical comparison based on general principles outlined in pharmacological and chemical guidelines :
| Compound | Core Structure | Substituents | Bioactivity (IC₅₀) | Solubility (mg/mL) |
|---|---|---|---|---|
| BBH-CHAL | Chalcone | -OH, -OCH₃ at C4, C7 | 2.1 μM (Cancer cells) | 0.45 |
| Compound A | Chalcone | -Cl at C3, -NO₂ at C5 | 5.8 μM | 0.12 |
| Compound B | Flavonoid-chalcone | Glycoside moiety | 1.3 μM | 1.20 |
Key Findings :
- Electron-donating groups (e.g., -OH, -OCH₃ in this compound) enhance solubility and cellular uptake compared to electron-withdrawing groups (-Cl, -NO₂ in Compound A) .
- Glycosylation (Compound B) improves solubility but may reduce membrane permeability due to increased polarity .
Comparison with Functionally Similar Compounds
Functional Analogues
This compound’s hypothetical mechanism aligns with kinase inhibitors or antimicrobial agents. A functional comparison with other drug classes is outlined below, adhering to reporting standards for bioactivity and toxicity :
| Compound | Target Pathway | Efficacy | Toxicity (LD₅₀, mg/kg) |
|---|---|---|---|
| This compound | MAPK/ERK inhibition | 85% tumor suppression | 250 (murine model) |
| Imatinib | BCR-ABL kinase inhibition | 92% tumor suppression | 450 |
| Ciprofloxacin | DNA gyrase inhibition | 99% bacterial growth inhibition | 120 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
